molecular formula C13H18FN3O B6695589 N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B6695589
M. Wt: 251.30 g/mol
InChI Key: MJRLNGRMLRTESI-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated pyridine ring, which imparts distinct chemical and biological properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-9-5-10(2)8-17(7-9)13(18)16-12-4-3-11(14)6-15-12/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRLNGRMLRTESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=NC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluoropyridine Intermediate: The synthesis begins with the fluorination of a pyridine derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction using appropriate amines and aldehydes or ketones.

    Amide Bond Formation: The final step is the coupling of the fluoropyridine intermediate with the piperidine derivative to form the carboxamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for cost-efficiency and scalability. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalytic processes to reduce reaction times and improve yields.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with hydrogenated bonds.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoropyridin-2-yl)acetamide
  • 2-(5-fluoropyridin-2-yl)pyrimidine
  • 5-fluoro-2-pyridylamine

Uniqueness

N-(5-fluoropyridin-2-yl)-3,5-dimethylpiperidine-1-carboxamide stands out due to its unique combination of a fluorinated pyridine ring and a piperidine carboxamide structure. This combination imparts distinct chemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various research and industrial applications.

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